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Introduction

FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that
serves as a powerful tool for the optical measurement of dopamine release.[1] As a substrate
for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT?2),
FFN102 selectively labels dopaminergic neurons and their synaptic terminals.[1] Its
fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral
extracellular environment compared to the acidic interior of synaptic vesicles.[1][2] This
property allows for the real-time visualization and quantification of dopamine release at the
level of individual synapses.[1][3] These application notes provide detailed protocols for the use
of FFN102 mesylate in quantifying dopamine release, along with a summary of its key
gquantitative properties.

Mechanism of Action

FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it
is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH
~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent
exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including
FEN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a
significant increase in FFN102 fluorescence, which can be measured optically to quantify
dopamine release.[1][2]
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Quantitative Data

The following tables summarize the key quantitative parameters of FFN102 mesylate.

Parameter Value Reference
Excitation Maximum (pH 5.0) 340 nm [1]
Excitation Maximum (pH 7.4) 370 nm [1]
Emission Maximum 453 nm [1]
Molecular Weight 353.68 g/mol

Purity >98%
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Protocol 1: Labeling and Imaging Dopamine Release in
Acute Brain Slices

This protocol describes the methodology for loading FFN102 into acute brain slices and

Imaging its release upon stimulation.
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Slice Preparation

Prepare acute brain slices (e.g., 300 um thick) containing the region of interest (e.g., striatum).

Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

FFN102|Loading

Incubate slices in aCSF containing 10 uM FFN2102 for 30 minutes at 32°C.

Wash slices in FFN102-free aCSF for at least 30 minutes to remove excess probe.

Ima ;ing

Transfer a slice to the recording chamber of a two-photon or confocal microscope.

l

Acquire baseline fluorescence images.

Stimulation [and Release

Evoke dopamine release using electrical stimulation (e.g., 10 Hz) or chemical stimulation (e.g., 40 mM KClI).

Record time-lapse images to capture the change in FFN102 fluorescence.

Data Apnalysis

Quantify the change in fluorescence intensity over time in regions of interest (e.g., synaptic puncta and background).

Click to download full resolution via product page

Workflow for FFN102 Imaging in Brain Slices
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Materials:

FFN102 mesylate
Artificial cerebrospinal fluid (aCSF)
Microscope (two-photon or confocal)

Stimulation electrodes

Procedure:

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., dorsal
striatum) and maintain them in oxygenated aCSF.

FFN102 Loading: Incubate the slices in aCSF containing 10 uM FFN102 for 30 minutes.

Wash: Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove
background fluorescence.

Imaging Setup: Place a slice in the recording chamber of the microscope and perfuse with
oxygenated aCSF.

Baseline Imaging: Acquire baseline fluorescence images using an appropriate excitation
wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).

[1]

Stimulation: Induce dopamine release by either local electrical stimulation (e.g., with a
bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of
potassium chloride (e.g., 40 mM).

Image Acquisition: Capture a time-series of images before, during, and after stimulation to
monitor the changes in FFN102 fluorescence.

Data Analysis: Measure the fluorescence intensity changes in specific regions of interest,
such as individual synaptic puncta and the surrounding background, to quantify the amount
and kinetics of dopamine release.
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Protocol 2: Measuring DAT Activity in Live Cells

This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic
neurons in culture, providing a functional readout of DAT activity.[4]

Materials:

FFN102 mesylate

Cultured dopaminergic neurons

Hanks' Balanced Salt Solution (HBSS)

Confocal microscope

DAT inhibitor (e.g., nomifensine) for control experiments

Procedure:

Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.

o Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT
inhibitor (e.g., 5 UM nomifensine) for 10 minutes.[4]

e Imaging Setup: Place the imaging dish on the stage of a confocal microscope.
o FFN102 Application: Add 10 uM FFEN102 in HBSS to the cells.[4]

e Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval
(e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between
405 nm and 470 nm.[4]

» Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over
time to determine the rate of FFN102 uptake through DAT.[4]

Conclusion

FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification
of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for
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measuring dopamine release from individual presynaptic terminals. The protocols outlined in
this document provide a framework for utilizing FFN102 to investigate both the spatial and
temporal dynamics of dopamine signaling in various experimental preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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